2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a useful research compound. Its molecular formula is C17H13FN6O2S and its molecular weight is 384.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
The primary target of this compound is currently unknown. The compound belongs to the class of pyrazolo[3,4-d]pyrimidines, which have been reported to inhibit CDK2 . .
Mode of Action
If it does indeed target cdk2 like other pyrazolo[3,4-d]pyrimidines, it may inhibit the kinase activity of cdk2, leading to cell cycle arrest .
Biochemical Pathways
The biochemical pathways affected by this compound would depend on its specific targets. If CDK2 is a target, the compound could affect cell cycle progression, particularly the transition from G1 to S phase .
Result of Action
The result of the compound’s action would depend on its specific targets and mode of action. If it inhibits CDK2, it could lead to cell cycle arrest and potentially induce apoptosis .
生物活性
The compound 2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a novel derivative belonging to the class of pyrazolopyrimidines, which are known for their diverse biological activities, particularly in cancer therapy and enzyme inhibition. This article will explore its biological activity based on recent research findings, including synthetic routes, mechanisms of action, and comparative studies with similar compounds.
Synthesis and Structure
The synthesis of this compound typically involves multiple steps starting from readily available precursors. The key steps include:
- Formation of the Pyrazolo[3,4-d]pyrimidine Core : This is achieved through the reaction of 4-fluorophenylhydrazine with ethyl acetoacetate, followed by cyclization.
- Introduction of the Sulfanyl Group : The pyrazolo core is then reacted with a thiol reagent under basic conditions to introduce the sulfanyl group.
- Acetamide Formation : The final step involves the acetamide formation with 5-methylisoxazole.
The resulting compound's structure features a fluorophenyl group, a sulfanyl linkage, and a methylisoxazole moiety that may enhance its interaction with biological targets.
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that it interacts with specific molecular targets such as:
- Epidermal Growth Factor Receptor (EGFR) : Similar compounds have shown potent inhibitory activity against EGFR, which plays a crucial role in cell proliferation and survival pathways in cancer cells .
- Kinase Inhibition : The compound may act as an ATP-competitive inhibitor due to structural similarities with adenine, allowing it to inhibit various kinases involved in cancer progression .
Comparative Analysis
Compound | IC50 (µM) against A549 | IC50 (µM) against HCT-116 | Mechanism |
---|---|---|---|
This compound | TBD | TBD | EGFR Inhibition |
Compound 12b (similar structure) | 0.016 | 19.56 | EGFR Inhibition |
Erlotinib (reference drug) | Comparable | Comparable | EGFR Inhibition |
Case Studies
Recent studies have demonstrated that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant anti-proliferative activity against various cancer cell lines:
- In Vitro Studies : Compounds similar to the target compound were tested against A549 (lung cancer) and HCT-116 (colon cancer) cell lines using MTT assays. The most effective derivatives showed IC50 values in the low micromolar range, indicating potent anti-cancer activity .
- Molecular Docking Studies : These studies have indicated that such compounds can effectively bind to the active sites of EGFR and other kinases, suggesting a mechanism through which they may inhibit tumor growth .
属性
IUPAC Name |
2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN6O2S/c1-10-6-14(23-26-10)22-15(25)8-27-17-13-7-21-24(16(13)19-9-20-17)12-4-2-11(18)3-5-12/h2-7,9H,8H2,1H3,(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVNGYWHHZITHRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。